Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTTP , is a complex organic compound with a fascinating molecular structure. Let’s break it down:
Methyl: The methyl group (CH₃) is attached to the thiazolo ring.
(2E)-2-[4-(acetyloxy)benzylidene]: This part of the name indicates a substituted benzylidene group with an acetyloxy (OAc) substituent.
7-methyl-3-oxo-5-(2-thienyl): The presence of a methyl group and a thienyl ring adds further complexity.
2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: The core structure consists of a fused thiazolo-pyrimidine ring system.
Preparation Methods
Synthetic Routes::
Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.
Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.
Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.
Chemical Reactions Analysis
MTTP undergoes various reactions:
Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
MTTP finds applications in:
Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: MTTP’s fused thiazolo-pyrimidine ring system sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines and benzylidene derivatives.
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Properties
Molecular Formula |
C22H18N2O5S2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+ |
InChI Key |
UIFDIWGOEHSQCX-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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